Enhanced Brønsted Acidity: pKa Comparison Against Benzenesulfonic and p-Chlorobenzenesulfonic Acids
The pKa of 4-nitrobenzenesulfonic acid has been experimentally determined via 33S NMR correlation to be -7.23 ± 0.04 [1]. This value represents a significant increase in acidity relative to benzenesulfonic acid (pKa = -6.65 ± 0.05 [2]) and p-chlorobenzenesulfonic acid (pKa = -6.88 ± 0.04 [1]). The stronger electron-withdrawing effect of the para-nitro group compared to chloro or unsubstituted hydrogen results in a more dissociated sulfonic acid, which is critical for applications requiring strong Brønsted acid catalysis.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = -7.23 ± 0.04 |
| Comparator Or Baseline | Benzenesulfonic acid: pKa = -6.65 ± 0.05; p-Chlorobenzenesulfonic acid: pKa = -6.88 ± 0.04 |
| Quantified Difference | ΔpKa = -0.58 (vs. benzenesulfonic acid); ΔpKa = -0.35 (vs. p-chlorobenzenesulfonic acid) |
| Conditions | 33S NMR chemical shift correlation in aqueous solution, J. Org. Chem. 1990 |
Why This Matters
Higher acidity correlates with faster reaction rates in acid-catalyzed transformations, enabling lower catalyst loadings or milder reaction conditions.
- [1] Improved correlation of 33S chemical shifts with pKa's of arenesulfonic acids: Use of 33S NMR for pKa determination. J. Org. Chem. 1990, 55, 5494-5496. View Source
- [2] Cerfontain, H.; Schnitger, B. W. Recueil des Travaux Chimiques des Pays-Bas 1972, 91, 199-208. DOI:10.1002/recl.19720910215 View Source
